Comparative Degradation Potency: aTAG-4531 vs. aTAG-2139 and LC-1-40
aTAG-4531 demonstrates a DC₅₀ of 0.28–0.34 nM against MTH1 fusion proteins following 4-hour incubation, placing it among the most potent aTAG degraders characterized . In direct comparison, the closely related analog aTAG-2139 exhibits a DC₅₀ of 0.27–1.1 nM (depending on assay conditions), while the structurally distinct NUDT1 PROTAC LC-1-40 achieves a DC₅₀ of 0.97 nM in SHEP MYCN-ER cells [1].
| Evidence Dimension | Degradation Potency (DC₅₀) |
|---|---|
| Target Compound Data | 0.28 nM (MedChemExpress); 0.34 nM (GlpBio, Tocris, TargetMol) |
| Comparator Or Baseline | aTAG-2139: 0.27 nM (Tocris) or 1.1 nM (PeptideDB); LC-1-40: 0.97 nM |
| Quantified Difference | aTAG-4531 is ~1.7-fold more potent than aTAG-2139 (based on 0.28 vs. 0.27 nM, a marginal difference in the same order of magnitude) and ~3.5-fold more potent than LC-1-40 (0.28 vs. 0.97 nM). |
| Conditions | Cellular assay: 4-hour incubation with MTH1 fusion protein expression system; LC-1-40 assayed in SHEP MYCN-ER cells |
Why This Matters
For end-users requiring maximal target depletion with minimal compound exposure, aTAG-4531's sub-nanomolar DC₅₀ reduces the required working concentration, potentially minimizing off-target effects and conserving expensive reagent.
- [1] PeptideDB. aTAG 2139 (CFT-2139) Bioactivity Data. DC₅₀ = 1.1 nM, Ki = 2.1 nM. View Source
